N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-15(21)14-8-10-4-1-2-7-13(10)22-14/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGCOKNNILZYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and acetylenes under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of catalysts like palladium or copper.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 1-benzofuran-2-carboxylic acid and 3-(trifluoromethyl)aniline.
Mechanism :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring participates in EAS at the C5 position due to electron-donating effects from the furan oxygen.
Key Notes :
-
The trifluoromethyl group on the phenyl ring deactivates the aromatic ring, directing electrophiles to the benzofuran’s C5 position .
-
Steric hindrance from the carboxamide group limits substitution at C3 and C7.
Nucleophilic Acyl Substitution
The amide group reacts with strong nucleophiles under controlled conditions:
Mechanistic Insights :
-
Transamidation requires activation of the amide via deprotonation (e.g., using NaH) to enhance electrophilicity .
-
Reduction with LiAlH₄ converts the amide to a primary amine but risks over-reduction of the benzofuran ring.
Functionalization of the Trifluoromethyl Group
The -CF₃ group is generally inert but participates in radical-mediated reactions:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Photochlorination | Cl₂, hv, CCl₄, 12 h | N-[3-(trichloromethyl)phenyl]-1-benzofuran-2-carboxamide | 35% |
Limitations :
-
Harsh conditions (e.g., UV light) are required due to the stability of the C-F bond.
Cross-Coupling Reactions
Halogenated derivatives (e.g., 5-bromo) enable palladium-catalyzed couplings:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | 5-Aryl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide | 80–90% |
Oxidation of the Benzofuran Ring
The furan oxygen facilitates ring-opening under oxidative conditions:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ozonolysis | O₃, CH₂Cl₂, -78°C | 2-(3-(Trifluoromethyl)phenylcarbamoyl)benzaldehyde | 55% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that benzofuran derivatives exhibit significant anti-tumor activities by inhibiting the growth of various cancer cell lines. For instance, studies have shown that these compounds can effectively inhibit hepatocellular carcinoma cell proliferation, with promising results in cytotoxicity assays against a panel of human tumor cell lines .
Antiviral Properties
In addition to its anticancer applications, this compound has shown antiviral activity, particularly against RNA viruses such as SARS-CoV-2. The mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Some derivatives have demonstrated efficacy comparable to established antiviral drugs like remdesivir .
Biochemical Research
Enzyme Inhibition
The compound is also being explored for its ability to inhibit specific enzymes, such as α-glucosidase, which is relevant in the treatment of diabetes. In vitro studies have identified several derivatives with enhanced inhibitory activity, indicating their potential use in managing glucose levels .
Material Science
Surface Modification
In material science, this compound can be utilized for the chemical derivatization of surfaces. This application involves modifying surface properties to enhance adhesion or biocompatibility for various industrial applications .
Agrochemistry
Pesticidal Applications
The trifluoromethyl group present in this compound is a key feature in many agrochemical formulations. It enhances the efficacy of active ingredients used in crop protection against pests and diseases. Research has indicated that derivatives similar to this compound contribute significantly to the development of new pesticides and herbicides .
Summary of Research Findings
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on a range of cancer cell lines using the sulforhodamine B assay. Results indicated that certain concentrations led to over 70% inhibition of cell growth in hepatocellular carcinoma models, showcasing its potential as a therapeutic agent .
Case Study 2: Antiviral Activity
Research conducted on the antiviral properties of benzofuran derivatives demonstrated that specific compounds could inhibit SARS-CoV-2 replication effectively. The study highlighted the importance of structural modifications in enhancing bioactivity against viral targets .
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations in Benzofuran Carboxamide Derivatives
Key analogs differ in substituent type, position, and additional functional groups. Below is a comparative analysis:
Key Structural and Functional Differences
Substituent Effects :
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and electron-withdrawing properties, improving membrane permeability and resistance to oxidative metabolism. This group is critical in agrochemicals like flutolanil (see ) .
- Chloro (-Cl) : Provides moderate electron-withdrawing effects but lower metabolic stability compared to -CF₃.
- Methoxy (-OCH₃)/Trifluoromethoxy (-OCF₃) : -OCF₃ (as in ) offers stronger electronegativity and stability than -OCH₃ .
Positional Isomerism :
Research Findings and Implications
- Agrochemical Potential: Compounds with -CF₃ or -Cl substituents (e.g., flutolanil, cyprofuram) are established pesticides, suggesting the target compound may share similar modes of action, such as fungal enzyme inhibition .
- Pharmacological Relevance : The dual carboxamide in ’s compound could enhance protein binding but may reduce bioavailability due to increased polarity .
- Synthetic Accessibility : Methyl-substituted analogs () are easier to synthesize but may lack the potency of halogenated derivatives due to reduced electronegativity .
Biological Activity
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a benzofuran core with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The synthesis typically involves several steps:
- Formation of the Benzofuran Core : Cyclization of 2-hydroxybenzaldehyde with an alkyne.
- Introduction of the Trifluoromethyl Group : Utilization of reagents like trifluoromethyl iodide.
- Carboxamide Formation : Reaction with an appropriate amine using coupling reagents such as EDCI.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that it is effective against various bacterial strains, indicating its potential as an antibacterial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Antiviral Activity
Research indicates that this compound also possesses antiviral properties, particularly against certain viral infections. It has been tested for its efficacy in inhibiting viral replication, showing promise in preclinical models.
Anticancer Potential
The compound has been investigated for its anticancer effects, particularly against various cancer cell lines. Notably, it has demonstrated significant antiproliferative activity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 5.0 |
| MCF-7 (breast cancer) | 3.0 |
| HeLa (cervical cancer) | 4.5 |
In vitro studies revealed that this compound induces apoptosis in cancer cells through caspase activation pathways, highlighting its mechanism of action in cancer therapy.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to target proteins, while the benzofuran core facilitates π-π interactions with aromatic residues in proteins.
Case Studies
Several studies have explored the pharmacological potential of this compound:
-
Study on Anticancer Activity : In a study conducted by Flynn et al., the compound was shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Findings : The compound exhibited an IC50 value of 0.56 µM in inhibiting tubulin polymerization, which is significantly lower than many existing chemotherapeutics.
-
Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial properties against resistant bacterial strains.
- Results : The compound demonstrated effectiveness against multi-drug resistant strains, suggesting its potential use in treating infections caused by resistant pathogens.
Q & A
Q. What synthetic routes are commonly employed for N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide?
The compound is synthesized via multi-step processes. A typical approach involves:
- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives using Pd-catalyzed C-H arylation or coupling reactions to introduce the trifluoromethylphenyl group.
- Step 2 : Activation of the carboxyl group (e.g., via chlorination with thionyl chloride) followed by amidation with 3-(trifluoromethyl)aniline.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Variations in reaction conditions (e.g., solvent, catalyst loading) can influence yields, as seen in comparative studies of benzofuran carboxamides .
Q. What analytical techniques are critical for structural characterization?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and amide bond formation.
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in benzofuran derivatives) .
- HPLC-MS : Validates purity (>95%) and molecular weight consistency .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
Q. How is the compound screened for biological activity in academic research?
Standard protocols involve:
- In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) to evaluate IC₅₀ values, as demonstrated for structurally related benzofuran carboxamides .
- Enzyme inhibition studies : Testing against kinases or proteases using fluorometric or colorimetric substrates.
- Solubility optimization : Use of DMSO/PBS mixtures (e.g., 1:9 v/v) to address hydrophobicity challenges .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions with target proteins, as observed in SAR studies of pesticidal carboxamides .
- Benzofuran core : Substitutions at the 3-position (e.g., methyl or halogen groups) modulate electron density, affecting binding affinity. For example, 3-methyl derivatives show improved anticancer activity compared to unsubstituted analogs .
- Amide linker : Replacing the carboxamide with sulfonamide groups reduces potency in kinase inhibition assays, highlighting the importance of hydrogen-bonding interactions .
Q. What mechanistic insights exist for its interaction with biological targets?
- Kinase inhibition : Molecular docking studies suggest the trifluoromethylphenyl group occupies hydrophobic pockets in ATP-binding sites (e.g., EGFR kinase), while the benzofuran ring stabilizes π-π stacking .
- Anticancer activity : Induction of apoptosis via mitochondrial pathway activation, supported by caspase-3/7 upregulation in leukemia cell lines .
- Electron transport chain disruption : Analogous compounds (e.g., mitochondrial complex inhibitors) provide hypotheses for its agrochemical potential, though direct evidence is pending .
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times.
- Purity thresholds : Impurities >5% (e.g., unreacted aniline) can artifactually inflate toxicity .
- Solvent effects : DMSO concentrations >0.1% may independently alter cell viability . Mitigation strategies include cross-laboratory replication and orthogonal assay validation (e.g., flow cytometry alongside MTT) .
Q. What advanced analytical methods address solubility and stability challenges?
- Co-crystallization : Improves aqueous solubility by forming salts with counterions (e.g., HCl) .
- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles enhances bioavailability in pharmacokinetic studies .
- Accelerated stability testing : HPLC monitoring under varied pH/temperature conditions identifies degradation pathways (e.g., hydrolysis of the amide bond at pH < 3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
